molecular formula C7H7BrN2O2 B8786580 (2-Bromo-6-nitrophenyl)methanamine

(2-Bromo-6-nitrophenyl)methanamine

Cat. No.: B8786580
M. Wt: 231.05 g/mol
InChI Key: PTQLBJPXFPKLKN-UHFFFAOYSA-N
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Description

(2-Bromo-6-nitrophenyl)methanamine is a substituted aromatic amine characterized by a phenyl ring bearing bromo (-Br) and nitro (-NO₂) groups at the 2- and 6-positions, respectively, with a methanamine (-CH₂NH₂) moiety attached to the aromatic core. This compound’s structure confers unique physicochemical properties, including moderate polarity due to the electron-withdrawing nitro group and halogenated aromatic system.

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

(2-bromo-6-nitrophenyl)methanamine

InChI

InChI=1S/C7H7BrN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H,4,9H2

InChI Key

PTQLBJPXFPKLKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CN)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (2-Bromo-6-nitrophenyl)methanamine, comparisons are drawn to compounds with analogous substituents or structural motifs:

Structural Analogs

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Key Properties/Applications
This compound C₇H₇BrN₂O₂ 2-Br, 6-NO₂, -CH₂NH₂ ~249.06 (calc.) High polarity; potential intermediate in pharmaceuticals
{2-[(6-Bromonaphthalen-2-yl)oxy]-6-chlorophenyl}methanamine C₁₇H₁₃BrClNO Bromonaphthyl, 6-Cl, -CH₂NH₂ 362.65 Lower solubility in water; used in organic synthesis
N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine C₁₀H₁₅BrN₂O Bromopyridyl, methoxy, methyl 275.15 Higher lipophilicity; bioactive potential
Methanamine (Methylamine) CH₃NH₂ -CH₃ 31.06 High water solubility (1,080 g/L at 20°C); low flash point (-10°C)

Physicochemical Properties

  • Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are likely better solvents for this compound, as seen in related brominated derivatives . The nitro group increases polarity but may reduce solubility in non-polar solvents compared to halogen-only analogs (e.g., chloro-substituted methanamines) .
  • Reactivity :

    • The nitro group deactivates the aromatic ring, making electrophilic substitution reactions less favorable compared to methanamine derivatives with electron-donating groups (e.g., methoxy in N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine) .
    • The bromine atom at the 2-position may participate in cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with other brominated methanamines .
  • Basicity :

    • The electron-withdrawing nitro group reduces the basicity of the amine group compared to methanamine (pKa ~10.6). This property impacts its behavior in acidic or catalytic environments .

Key Research Findings and Gaps

  • Experimental Data Limitations : Direct studies on this compound are absent in the provided evidence. Properties are extrapolated from analogs like {2-[(6-bromonaphthalen-2-yl)oxy]-6-chlorophenyl}methanamine and methanamine .

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